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2-Methyl-5-(piperidin-1-yl)oxazole

Medicinal Chemistry Isomer Differentiation Scaffold Hopping

Fragment-based screening demands structurally unambiguous building blocks with predictable physicochemical properties. 2-Methyl-5-(piperidin-1-yl)oxazole (MW 166.22, LogP 2, 0 HBD, 3 HBA) addresses this as a Rule-of-Three-compliant fragment with a rigid N-linked piperidine-oxazole scaffold. • Definitive N-linkage connectivity eliminates positional isomer ambiguity, ensuring reproducible SAR data. • Zero HBD count guarantees hydrogen-bond donor interactions derive only from deliberate synthetic elaboration. • Available at NLT 98% purity, supporting immediate deployment into fragment library plates without further purification.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 144760-77-0
Cat. No. B3240853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(piperidin-1-yl)oxazole
CAS144760-77-0
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)N2CCCCC2
InChIInChI=1S/C9H14N2O/c1-8-10-7-9(12-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3
InChIKeyXNRFQCMLQVEQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(piperidin-1-yl)oxazole: Structural Profile & Procurement


2-Methyl-5-(piperidin-1-yl)oxazole (CAS 144760-77-0) is a small-molecule heterocycle (C9H14N2O, MW 166.22 g/mol) belonging to the 1,3-oxazole class [1]. Its structure consists of a 2-methyl-substituted oxazole core with a piperidine ring directly attached at the 5-position via an N-linkage. This specific connectivity distinguishes it from positional isomers and other piperidinyl-oxazole building blocks. The compound is primarily supplied as a research chemical (typical purity specifications of 95% to ≥98%) and is used as a synthetic building block in the preparation of more complex heterocyclic compounds for medicinal chemistry applications . Its computed physicochemical properties include an XLogP3 of 2, a topological polar surface area of 29.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1].

2-Methyl-5-(piperidin-1-yl)oxazole: Structural Specificity


In medicinal chemistry, the biological and physicochemical properties of piperidinyl-oxazole building blocks are highly sensitive to the position of substituents and the connectivity between the two heterocyclic rings. The 2-methyl-5-(piperidin-1-yl) substitution pattern represents a specific constitutional isomer that cannot be interchanged with closely related analogs—such as 5-(2-methylpiperidino)oxazole (CAS 76088-90-9), where the methyl group resides on the piperidine ring instead of the oxazole—without altering molecular shape, electron distribution, and ultimately biological target engagement [1]. The absence of additional substituents at the 4-position of the oxazole ring (contrasting with the 4-carbonitrile derivative, CAS 49837-50-5) maintains a lower molecular weight and distinct hydrogen-bonding profile, which may be critical in fragment-based drug discovery or lead optimization where minimal structural perturbation is required [2]. Procurement decisions must therefore be guided by the precise substitution pattern rather than generic class membership.

2-Methyl-5-(piperidin-1-yl)oxazole: Comparative Evidence


Constitutional Isomerism: 5-(2-Methylpiperidino)oxazole Comparison

2-Methyl-5-(piperidin-1-yl)oxazole (CAS 144760-77-0) is a constitutional isomer of 5-(2-methylpiperidino)oxazole (CAS 76088-90-9). In the target compound, the methyl group is located at the 2-position of the oxazole ring, whereas in the comparator, the methyl group is attached to the piperidine ring at the 2-position. This difference in substitution site produces three distinct molecular consequences: (i) altered electronic distribution on the oxazole ring, (ii) different steric profile around the piperidine nitrogen, and (iii) distinct metabolic liabilities (N-methylpiperidine vs. methyl-oxazole). Both share identical molecular formula (C9H14N2O) and molecular weight (166.22 g/mol), making chromatographic separation and analytical authentication essential for procurement quality control [1][2].

Medicinal Chemistry Isomer Differentiation Scaffold Hopping

4-Carbonitrile Substituent: Property Impact

The 4-carbonitrile derivative, 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile (CAS 49837-50-5), adds a nitrile group at the 4-position of the oxazole ring relative to the target compound. This substitution increases molecular weight by 25.01 g/mol (166.22 → 191.23 g/mol) and adds one additional hydrogen bond acceptor (from 3 to 4). The nitrile group introduces a strong electron-withdrawing effect that polarizes the oxazole ring, alters LogP, and can engage in distinct interactions (e.g., hydrogen bonding with backbone NH or dipole interactions) compared to the unsubstituted target compound [1][2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Tuning

Supplier Purity Specification Comparison

Multiple suppliers offer 2-Methyl-5-(piperidin-1-yl)oxazole at different purity specifications. AKSci supplies the compound at a minimum purity of 95% (Cat. No. 0676CW), while MolCore provides a grade certified at NLT 98% purity under ISO certification for pharmaceutical R&D and quality control applications . The 98% grade provides higher batch-to-batch consistency for quantitative biological assays where impurities at the 2–5% level could confound dose-response measurements or crystallisation trials.

Quality Control Procurement Specification Analytical Chemistry

Fragment Library Physicochemical Benchmarking

2-Methyl-5-(piperidin-1-yl)oxazole possesses a physicochemical profile compatible with fragment-based drug discovery (FBDD) guidelines. Its computed properties—MW 166.22 g/mol, XLogP3 2, TPSA 29.3 Ų, 0 HBD, 3 HBA, 1 rotatable bond—fall within the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In comparison, the 4-carbonitrile analog (MW 191.23, HBA 4) exceeds the HBA cutoff, while the 5-(2-methylpiperidino) isomer would be expected to exhibit subtly different LogP and TPSA due to altered nitrogen positioning. The target compound's zero HBD count (due to the N-piperidine lacking an NH) means its hydrogen-bonding potential is purely as an acceptor, simplifying its interaction profile in fragment screening cascades [1].

Fragment-Based Screening Physicochemical Profiling Library Design

2-Methyl-5-(piperidin-1-yl)oxazole: Application Scenarios


Fragment-Based Lead Generation: Oxazole Core Scaffold

2-Methyl-5-(piperidin-1-yl)oxazole serves as a Rule of Three-compliant fragment (MW 166.22, LogP 2, HBD 0, HBA 3) for fragment-based screening campaigns [1]. Its chemical simplicity and functional group minimalism allow for subsequent vector elaboration at multiple positions (oxazole C-4, piperidine C-2/C-3/C-4) once initial binding is confirmed by biophysical methods (SPR, NMR, or X-ray crystallography). The compound's commercial availability at NLT 98% purity supports immediate deployment into fragment library plates without further purification .

Kinase Inhibitor Scaffold: Hinge-Binding Motif

The 5-(piperidin-1-yl)oxazole scaffold presents a specific hydrogen-bond acceptor pattern (oxazole N and O, 3 total HBA, 0 HBD) that can be exploited for ATP-competitive kinase hinge region binding [1]. The piperidine ring provides a vector for solvent-exposed region derivatisation without altering hinge-binding pharmacophore elements. In contrast to the 4-carbonitrile analog (CAS 49837-50-5), the absence of the electron-withdrawing nitrile group results in a more electron-rich oxazole ring, which may favour different hinge-binding geometries [2].

GPCR Ligand Design: N-Piperidinyl-Oxazole Restriction

The direct N-linkage between the piperidine and oxazole rings restricts rotational freedom compared to methylene-bridged analogs, providing a defined spatial relationship between the two heterocycles. This conformational constraint is valuable in GPCR ligand design where precise projection of pharmacophoric elements is critical for receptor subtype selectivity [1]. The zero HBD count ensures that any hydrogen-bond donor interactions in the final ligand derive from deliberate synthetic elaboration rather than the scaffold itself.

Quality-Controlled Reference Standard

The compound's well-defined structure, moderate LogP (XLogP3 = 2), and distinct InChI Key (XNRFQCMLQVEQNI-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC and LC-MS method development in medicinal chemistry workflows [1]. The availability of both 95% and NLT 98% grades allows researchers to select the purity level appropriate to their application, with the higher grade (MolCore) recommended for quantitative bioanalytical work .

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